N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-24-12-17(23)21-10-11-25-19-15-4-2-3-5-16(15)22-18(19)13-6-8-14(20)9-7-13/h2-9,22H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQJHTQRJLLNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions. The 4-fluorophenyl group is introduced via electrophilic aromatic substitution.
The thioether linkage is formed by reacting the indole derivative with an appropriate thiol under basic conditions. Finally, the acetamide group is introduced through an acylation reaction using 2-methoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The thioether and acetamide groups may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural Similarities and Differences
The following compounds share key structural features with the target molecule:
Physicochemical Properties
- Lipophilicity: The 4-fluorophenyl and methoxy groups increase logP values, favoring membrane permeability.
- Solubility: Methoxyacetamide and hydroxy groups (e.g., 5j) improve aqueous solubility compared to non-polar substituents like styryl or biphenyl .
Biological Activity
N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H19FN2O2S
- Molecular Weight : 358.4 g/mol
- IUPAC Name : N-[2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxyacetamide
The compound features an indole ring, a fluorophenyl group, and a methoxyacetamide moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can modulate the activity of receptors that play critical roles in cancer progression and other diseases.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. For instance, studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Induction of apoptosis |
| MCF-7 | 15 | Cell cycle arrest at G1 phase |
| A549 (Lung Cancer) | 12 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
- Antitumor Activity in Vivo : A study evaluated the efficacy of this compound in a mouse model bearing xenografts of human cancer cells. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
- Mechanistic Studies : In vitro experiments have shown that the compound activates caspase pathways leading to apoptosis in cancer cells. Flow cytometry analysis confirmed increased Annexin V staining, indicating early apoptotic events.
- Synergistic Effects with Other Drugs : Research has explored the combination of this compound with established chemotherapeutics, revealing enhanced cytotoxic effects against resistant cancer cell lines.
Q & A
Basic: What synthetic methodologies are established for synthesizing N-(2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide?
Methodological Answer:
The compound is typically synthesized via multi-step organic reactions. Key steps include:
- Thioether formation : Reacting a 4-fluorophenyl-substituted indole derivative with a thiol-containing ethyl intermediate under nucleophilic conditions (e.g., using DCM as a solvent and HF·pyr as a catalyst) .
- Amide coupling : Introducing the 2-methoxyacetamide group via coupling reactions, often using chloroacetyl chloride or acetic anhydride in the presence of a base (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) is employed to isolate the final product .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming the indole core, fluorophenyl substitution, and thioether/amide linkages. For example, the indole NH proton appears as a broad singlet at δ ~10–12 ppm, while the methoxy group resonates at δ ~3.3–3.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching C₂₀H₁₈F₃N₂O₂S).
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Catalyst screening : HF·pyr in achieved moderate yields (~60%), but alternatives like K₂CO₃ in DMF ( ) may enhance efficiency by reducing side reactions .
- Temperature control : Lower temperatures (0–5°C) during thioether formation minimize indole ring oxidation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while DCM is optimal for acid-sensitive steps .
Advanced: How are contradictions in spectral data (e.g., NMR peak splitting) resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, such as distinguishing methoxy protons from ethylenic protons .
- X-ray crystallography : Provides definitive proof of molecular geometry. For example, used this to confirm the planarity of the indole-fluorophenyl system and thioether bond angles .
- Variable-temperature NMR : Clarifies dynamic effects (e.g., rotational barriers in the acetamide group) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative strains, focusing on the thioether moiety’s role in membrane disruption .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using the fluorophenyl group as a hydrophobic pharmacophore .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to assess indole-derived apoptotic effects .
Advanced: How can structure-activity relationships (SAR) guide further derivatization?
Methodological Answer:
- Substituent variation : showed that methoxy or fluoro groups at specific positions enhance biofilm inhibition in Pseudomonas aeruginosa. For this compound, modifying the 4-fluorophenyl group to chloro or nitro could alter target binding .
- Linker optimization : Replacing the thioethyl group with sulfoxide/sulfone (e.g., as in ) may improve metabolic stability .
- Amide bioisosteres : Substituting the acetamide with a urea or carbamate group (as in ) could modulate solubility and potency .
Basic: What purification strategies mitigate byproduct formation?
Methodological Answer:
- Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate unreacted indole precursors .
- Recrystallization : Ethanol/water mixtures effectively remove polar impurities (e.g., unreacted K₂CO₃) .
- Chelation : For metal-containing byproducts, EDTA washes during workup improve purity .
Advanced: How can computational modeling predict pharmacokinetic properties?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina assesses binding affinity to targets (e.g., cyclooxygenase-2) using the indole-thioether scaffold .
- ADMET prediction : Tools like SwissADME evaluate logP (~3.5) and bioavailability, highlighting potential issues with blood-brain barrier penetration due to the methoxy group .
- DFT calculations : Determine electron distribution to optimize substituents for redox stability .
Advanced: What strategies address low solubility in aqueous media?
Methodological Answer:
- Prodrug design : Convert the acetamide to a phosphate ester for enhanced hydrophilicity .
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) in biological assays to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability .
Advanced: How are stability issues (e.g., hydrolysis) mitigated during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
